1-(6-Methylquinolin-8-yl)methanaminedihydrochloride
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Overview
Description
1-(6-Methylquinolin-8-yl)methanaminedihydrochloride is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methylquinolin-8-yl)methanaminedihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-methylquinoline.
Formylation: The 6-methylquinoline is subjected to formylation to introduce a formyl group at the 8-position, resulting in 6-methylquinoline-8-carbaldehyde.
Reductive Amination: The 6-methylquinoline-8-carbaldehyde is then reacted with methylamine under reductive amination conditions to form 1-(6-methylquinolin-8-yl)methanamine.
Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Controlled to maximize yield.
Purification: Techniques such as recrystallization or chromatography are employed to purify the final product.
Safety Measures: Proper handling and disposal of reagents and by-products to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methylquinolin-8-yl)methanaminedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-(6-Methylquinolin-8-yl)methanaminedihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antimalarial activities.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Methylquinolin-8-yl)methanaminedihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
- (2-Methylquinolin-4-yl)methanamine dihydrochloride
- (Quinolin-4-yl)methanamine dihydrochloride
- 1-[(1S,9aR)-Octahydro-2H-quinolizin-1-yl]methanamine dihydrochloride
Uniqueness
1-(6-Methylquinolin-8-yl)methanaminedihydrochloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H14Cl2N2 |
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Molecular Weight |
245.14 g/mol |
IUPAC Name |
(6-methylquinolin-8-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8-5-9-3-2-4-13-11(9)10(6-8)7-12;;/h2-6H,7,12H2,1H3;2*1H |
InChI Key |
VZRYNPYZYITNLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)CN)N=CC=C2.Cl.Cl |
Origin of Product |
United States |
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